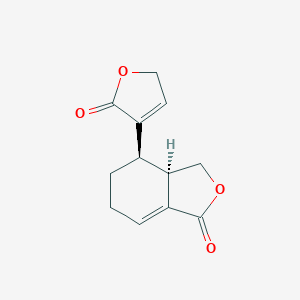

Differolide

描述

Synthesis Analysis

The synthesis of differolide has been achieved through various innovative methods. One notable synthesis route is an enyne metathesis followed by a (4 + 2)-dimerization process, which led to the successful production of (+/-)-differolide. This process involved the slow addition of a Grubbs initiator to solutions of enyne substrate, resulting in 2-vinylbutenolide, which spontaneously dimerized to give (+/-)-differolide (Hoye, Donaldson, & Vos, 1999). Another approach synthesized both enantiomers of differolide through optical resolution, providing molecular probes to examine the enantioselectivity at the receptor site of Streptomyces glaucescens (Mori, Tomioka, Fukuyo, & Yanagi, 1993).

Molecular Structure Analysis

The molecular structure of differolide has been analyzed through various techniques, including single-crystal X-ray analysis. The synthesis of its enantiomers and determination of their absolute configuration through optical resolution have significantly contributed to understanding its molecular structure and the potential for enantioselective interactions (Mori et al., 1993).

Chemical Reactions and Properties

Differolide's chemical reactions and properties are closely tied to its unique structure. The enyne metathesis and (4 + 2)-dimerization route highlight its reactive nature and potential for forming complex molecular structures through spontaneous processes (Hoye et al., 1999).

Physical Properties Analysis

Although specific studies on the physical properties of differolide were not highlighted in the retrieved papers, the physical properties of similar compounds typically involve melting points, boiling points, solubility, and crystal structure. These properties are essential for understanding the compound's behavior in various conditions and potential applications in material science.

Chemical Properties Analysis

The chemical properties of differolide, such as reactivity with other compounds, stability under different conditions, and its behavior during chemical reactions, are crucial for its application in synthetic chemistry and the development of related compounds. The methodologies used in its synthesis, including enyne metathesis and dimerization, shed light on its chemical versatility and potential for further chemical manipulation and application (Hoye et al., 1999).

科学研究应用

增强空中菌丝体和孢子形成

已发现Differolide能够增强青霉菌属细菌中空中菌丝体和孢子的形成。这一研究详细介绍在《Helvetica Chimica Acta》(Keller-Schierlein et al., 1986)中。

微生物生物调节剂

《European Journal of Organic Chemistry》中的另一项研究将Differolide描述为一种微生物生物调节剂,特别用于促进青霉菌属细菌中空中菌丝体和孢子的形成(Mori et al., 1993)。

作为抗氧化药物的潜力

《Applied Sciences》中最近发表的一项研究建议,从柴达木青霉菌属细菌中分离出的抗氧化剂(acești)-differolide可以作为一种抗氧化药物进行开发 (Wu等,2022)。

化学合成

《Organic Letters》中的一项研究讨论了使用2-乙烯基丁酮内烯烯交换反应对(+/-)-differolide进行全合成(Hoye et al., 1999)。

安全和危害

未来方向

The discovery of Differolide’s antioxidant properties opens up the possibility of scaling up its production using genetic engineering for biotechnological applications . Further study of the biological activities of Differolide is needed, which also makes it possible to develop as an antioxidant medicine .

属性

IUPAC Name |

(3aR,4R)-4-(5-oxo-2H-furan-4-yl)-3a,4,5,6-tetrahydro-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c13-11-9(4-5-15-11)7-2-1-3-8-10(7)6-16-12(8)14/h3-4,7,10H,1-2,5-6H2/t7-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APEPCFIVJSRFRT-OIBJUYFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2COC(=O)C2=C1)C3=CCOC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H]2COC(=O)C2=C1)C3=CCOC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90147751 | |

| Record name | Differolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90147751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Differolide | |

CAS RN |

106750-00-9 | |

| Record name | Differolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106750009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Differolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90147751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-amino-2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoic acid](/img/structure/B21799.png)

![Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B21803.png)

![2-[[2-[2-[[2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoyl]amino]propanoylamino]acetyl]-methylamino]-N-(2-hydroxyethyl)-3-phenylpropanamide](/img/structure/B21817.png)

![2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic Acid](/img/structure/B21821.png)

![2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid](/img/structure/B21825.png)